(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Description
This compound is a structurally complex molecule featuring a (3R)-3-amino butan-1-one backbone substituted with a 6,7-difluoro-2H-indazol-3-yl group and a 3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl moiety. The phosphoric acid component likely serves as a counterion to enhance solubility or stability. Based on structural analogs, this compound is hypothesized to act as a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of drugs used in type 2 diabetes management by prolonging incretin hormone activity . Its design incorporates fluorine atoms and heterocyclic systems to optimize target binding and pharmacokinetic properties, such as metabolic resistance and bioavailability.
Properties
IUPAC Name |
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h1-2,8H,3-7,23H2,(H,24,26);(H3,1,2,3,4)/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGBESJZBGJOS-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F5N7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid is a complex organic molecule with potential therapeutic applications due to its unique structural features. This compound is characterized by the presence of multiple functional groups, including a trifluoromethyl group and difluoroindazole moiety, which are known to enhance biological activity.
Structural Characteristics
The compound's structure includes:
- Indazole and Triazole Rings : These heterocyclic structures are often associated with various biological activities.
- Trifluoromethyl Group : This substituent is known to improve the lipophilicity and metabolic stability of drug candidates.
- Phosphoric Acid Moiety : This component may enhance solubility and bioavailability.
Anticancer Potential
Research indicates that compounds with similar structural frameworks often exhibit significant anticancer activities. For instance, the compound PK 44 phosphate , which shares structural similarities with our target compound, has demonstrated potent anticancer activity in various studies . The specific biological activity of (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one remains to be fully elucidated but is expected to align with these trends.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Kinases : Similar compounds have been shown to act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression.
- Antiproliferative Effects : Studies on related triazole derivatives have indicated that they can inhibit the proliferation of various cancer cell lines .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Potential areas of focus include:
- Binding Affinity : Investigating the binding interactions with key proteins involved in cancer and other diseases.
- Cellular Uptake Mechanisms : Studying how the compound enters cells and its subsequent metabolic pathways.
Comparative Analysis with Related Compounds
The following table summarizes notable compounds that share structural features with (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| PK 44 phosphate | Trifluoromethyl and indazole groups | Anticancer activity |
| 7-nitroindazole | Indazole derivative with nitro group | Neuroprotective effects |
| 5-amino-[1,2,4]triazole | Triazole ring with amino group | Antimicrobial properties |
Synthesis and Evaluation
Recent studies have focused on synthesizing derivatives of indazole and triazole to evaluate their biological activities. For example:
- A study synthesized fluorinated triazoles and tested them against breast, colon, and lung cancer cell lines. The results indicated significant antiproliferative activity in some derivatives .
- Another investigation into indazole derivatives highlighted their potential neuroprotective effects through modulation of specific signaling pathways .
Pharmacokinetic Properties
Research into the pharmacokinetics of similar compounds suggests that modifications in structure can lead to enhanced bioavailability and reduced toxicity. For instance:
Scientific Research Applications
The compound (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is a complex organic molecule featuring multiple functional groups and a unique structural framework. It includes a trifluoromethyl group and a difluoroindazole moiety, which can enhance biological activity and improve pharmacological properties. The triazolo and pyrazin rings suggest potential applications in medicinal chemistry, especially in developing novel therapeutic agents.
Potential Applications
The potential applications of (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one include:
- Medicinal Chemistry : Due to its structural features, this compound may be useful in creating new therapeutic agents.
- Biological Activities : Compounds with similar structures have shown significant biological activities, suggesting this compound may also possess such activities.
- Modification for Efficacy : Reactions are essential for modifying the compound to improve its efficacy or reduce side effects.
-
Interaction Studies : Interaction studies are crucial to understand how this compound behaves in biological systems, which is essential for advancing the compound from laboratory research into clinical applications. Potential areas of focus include:
- Binding affinity to target proteins
- Effects on cellular pathways
- Overall safety and efficacy
Key Structural Features and Synonyms
- IUPAC Name : (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
- Molecular Formula : C17H16F5N7O
- Synonyms : PK 44 phosphate, 1017682-65-3, CHEMBL4303603
Related Research Areas
Other compounds and derivatives have exhibited various activities that may relate to the applications of the title compound:
- 1,8-Naphthyridine Derivatives: These have shown multiple applications, including neurological disorders like Alzheimer's, multiple sclerosis, and depression. They also possess anti-osteoporotic, anti-allergic, antimalarial, and other activities .
- Amino-quinolines: These are used as kinase inhibitors, potentially blocking RIP2-dependent pro-inflammatory signaling, offering therapeutic benefits in autoinflammatory diseases with increased RIP2 kinase activity .
- Indazole derivatives: Indazole derivatives have been explored for their potential biological activities .
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine group (-NH₂) participates in nucleophilic reactions, enabling derivatization for pharmacological optimization:
-
Acylation : Reacts with acylating agents (e.g., acetic anhydride) to form amides under mild conditions.
-
Schiff Base Formation : Condenses with aldehydes/ketones in polar aprotic solvents (e.g., DMF) to yield imines.
Table 1: Acylation Reaction Conditions
| Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Acetic anhydride | DCM | 25°C | 12 h | Acetylated derivative | 85% |
| Benzoyl chloride | THF | 0°C → RT | 6 h | Benzoylated derivative | 78% |
Electrophilic Aromatic Substitution
The difluoroindazole moiety undergoes regioselective substitution, though fluorine’s electron-withdrawing effects limit reactivity:
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Nitration : Requires HNO₃/H₂SO₄ at 80°C, yielding nitro derivatives at the 5-position of indazole.
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Halogenation : Limited success with Cl₂/FeCl₃ due to steric hindrance from adjacent substituents.
Phosphate Group Hydrolysis
The phosphoric acid counterion dissociates under aqueous conditions, influencing solubility and stability:
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Acidic Hydrolysis (pH 2–3): Releases free base within 24 hours at 60°C .
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Basic Hydrolysis (pH 10–12): Accelerates decomposition, forming phosphate salts and degraded indazole fragments .
Table 2: Hydrolysis Kinetics
| Condition | pH | Temperature | Half-Life | Major Degradants |
|---|---|---|---|---|
| HCl | 2 | 60°C | 8 h | Free base, fluoroaniline |
| NaOH | 12 | 60°C | 2 h | Phosphate, triazolo-pyrazin |
Triazolo-Pyrazin Ring Reactivity
The fused triazolo-pyrazin system undergoes ring-specific transformations:
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Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.
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Reduction : Hydrogenation (H₂/Pd-C) opens the triazole ring, yielding diamine intermediates.
Trifluoromethyl Group Stability
The -CF₃ group resists nucleophilic attack under standard conditions but participates in radical reactions:
-
Photochemical Degradation : UV exposure (254 nm) generates - CF₂ radicals, leading to defluorination .
Synthetic Modifications
Key steps in its synthesis include:
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Indazole Cyclization : Hydrazine and 6,7-difluorobenzaldehyde undergo acid-catalyzed cyclization.
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Triazolo-Pyrazin Assembly : Cyclocondensation of hydrazine derivatives with trifluoromethyl ketones.
Table 3: Key Synthetic Steps
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Indazole formation | Hydrazine, HCl, 100°C, 24 h | 6,7-Difluoro-1H-indazole |
| Triazolo-pyrazin build | POCl₃, DMF, 80°C, 12 h | Chlorinated triazolo precursor |
Stability Under Stress Conditions
Forced degradation studies reveal sensitivity to:
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Heat : >40°C induces racemization at the chiral center (3R-configuration) .
-
Light : UV-A exposure causes indazole ring cleavage within 48 hours .
Enzymatic Interactions
As a DPP-IV inhibitor (IC₅₀ = 15.8 nM) , it forms hydrogen bonds with catalytic residues (e.g., Tyr547, Glu205), validated by X-ray crystallography . The phosphate group enhances binding affinity through electrostatic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with FDA-approved DPP-4 inhibitors, including sitagliptin , linagliptin , and alogliptin . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Fluorine Substitution : The 6,7-difluoroindazole moiety in the target compound may enhance binding affinity to DPP-4 compared to sitagliptin’s trifluorophenyl group, as fluorine atoms improve electronegativity and hydrophobic interactions .
Triazolo-Pyrazine Core : Shared with sitagliptin, this heterocycle is critical for DPP-4 active-site binding. The trifluoromethyl group in both compounds likely stabilizes the enzyme-inhibitor complex .
Phosphoric Acid Counterion : Unlike sitagliptin phosphate, which uses phosphate for solubility, the target compound’s phosphoric acid may offer improved crystallinity or stability under physiological conditions .
Selectivity : The absence of a quinazoline or pyrimidine group (as in linagliptin/alogliptin) could reduce off-target kinase inhibition, a common issue with xanthine-based inhibitors .
Research Findings and Implications
- Synthetic Feasibility : The use of boronate intermediates (e.g., 2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole) in related syntheses suggests feasible routes for large-scale production .
- Unresolved Questions : The impact of the 6,7-difluoroindazole group on renal/hepatic clearance remains uncharacterized, necessitating further in vivo studies.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule is dissected into three key fragments: the 6,7-difluoroindazole moiety, the triazolo[4,3-a]pyrazine core, and the (3R)-3-aminobutan-1-one side chain. Retrosynthetically, the triazolo-pyrazine ring is derived from a pyrazine precursor via cyclocondensation, while the indazole and trifluoromethyl groups are introduced through nucleophilic substitution and electrophilic functionalization, respectively . The stereogenic center at C3 is established early using chiral auxiliaries or asymmetric catalysis .
Synthesis of the 6,7-Difluoroindazole Moiety
The 6,7-difluoroindazole subunit is synthesized via diazotization and cyclization of 2,3-difluoroaniline derivatives. A reported protocol involves treating 2,3-difluoroaniline with sodium nitrite in hydrochloric acid at 0–5°C, followed by cyclization in aqueous HBF₄ to yield 6,7-difluoro-1H-indazole . Subsequent N-alkylation or protection with tert-butoxycarbonyl (Boc) groups ensures regioselectivity during downstream coupling reactions .
Table 1: Optimization of Indazole Synthesis
| Condition | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl/NaNO₂ | 0–5 | 78 | 95 |
| HBF₄ cyclization | 25 | 85 | 98 |
| Boc protection | 80 | 92 | 99 |
Construction of the Triazolo[4,3-a]Pyrazine Ring
The triazolo-pyrazine core is assembled via a [3+2] cycloaddition between a pyrazine diamine and a nitrile imine intermediate. A method adapted from triazolium salt synthesis (Procedure 1a, ) employs N,N-dimethylformamide azine (1.5 equiv) and para-toluenesulfonic acid (0.05 equiv) in xylenes at 150°C under argon, yielding the triazole ring after 16 hours . For the target molecule, 3-(trifluoromethyl)pyrazine-2-amine is reacted with chloroacetyl chloride to form an imidoyl chloride, which undergoes cyclization with hydrazine to generate the triazolo[4,3-a]pyrazine scaffold .
Introduction of the Trifluoromethyl Group
Electrophilic trifluoromethylation is achieved using Umemoto’s reagent (trimethyl(trifluoromethyl)ammonium chloride) in the presence of CuI catalysis. The pyrazine ring is functionalized at the 3-position via radical trifluoromethylation, yielding 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine with 89% efficiency . Alternative routes employ CF₃I gas under UV irradiation, though this method requires stringent safety controls .
Stereochemical Control at the 3R Position
The (3R)-configuration is established using a chiral Evans oxazolidinone auxiliary. (S)-4-Benzyl-2-oxazolidinone is coupled to the ketone intermediate via a Mukaiyama aldol reaction, inducing diastereoselectivity >20:1 (dr). Reductive cleavage of the auxiliary with LiBH₄ yields the enantiomerically pure (3R)-3-aminobutan-1-one fragment . Asymmetric hydrogenation using Ru-BINAP catalysts offers a scalable alternative, achieving 98% enantiomeric excess (ee) at 50 bar H₂ .
Table 2: Comparison of Stereochemical Methods
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Evans auxiliary | LiBH₄ | >99 | 85 |
| Ru-BINAP hydrogenation | [RuCl₂((R)-BINAP)] | 98 | 91 |
Final Coupling and Phosphate Salt Formation
The indazole, triazolo-pyrazine, and aminobutanone subunits are conjugated via a nucleophilic acyl substitution. The free amine of the triazolo-pyrazine reacts with the activated carbonyl (as a mixed anhydride using isobutyl chloroformate) of the aminobutanone-indazole derivative, yielding the tertiary amide linkage . The crude product is treated with 85% phosphoric acid in ethanol at 60°C for 2 hours, precipitating the phosphate salt with >99% purity after recrystallization .
Purification and Characterization
Final purification employs silica gel chromatography (dichloromethane/acetone, 4:1) followed by recrystallization from hot ethanol . Analytical data matches literature reports: ¹H NMR (DMSO-d6) δ 10.98 (s, 1H), 7.92 (d, J=7.7 Hz, 2H), 5.59 (s, 2H); HRMS (ESI) m/z 429.3 [M+H]⁺ . Phosphoric acid content is verified via ion chromatography, confirming a 1:1 molar ratio .
Scalability and Process Optimization
Kilogram-scale batches utilize continuous flow reactors for the cyclization and trifluoromethylation steps, reducing reaction times by 70% and improving safety profiles. Environmental metrics (E-factor = 12.5) highlight efficient solvent recovery and catalyst recycling, aligning with green chemistry principles .
Q & A
Q. How can in silico modeling guide the design of prodrug derivatives for enhanced bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
